An In-depth Technical Guide to the Chemical Properties of 2,2-Difluoroacetophenone
An In-depth Technical Guide to the Chemical Properties of 2,2-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoroacetophenone, a halogenated ketone, serves as a valuable synthetic intermediate in the preparation of various pharmaceutical and agrochemical compounds. The presence of the difluoromethyl group significantly influences its chemical reactivity and physical properties, making it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties of 2,2-difluoroacetophenone, including its physicochemical characteristics, spectral data, synthesis and purification protocols, and key chemical reactions.
Physicochemical Properties
2,2-Difluoroacetophenone is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₂O | |
| Molecular Weight | 156.13 g/mol | |
| CAS Number | 395-01-7 | |
| Appearance | Liquid | |
| Density | ~1.180 g/mL at 25 °C | |
| Flash Point | 70 °C (158 °F) |
Safety Information: 2,2-Difluoroacetophenone is classified as a skin and eye irritant. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is also a combustible liquid.
Spectroscopic Data
The structural elucidation of 2,2-difluoroacetophenone is supported by various spectroscopic techniques. The characteristic spectral data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the methine proton of the difluoromethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.95 - 8.05 | m | 2H, Aromatic (ortho) | |
| 7.60 - 7.70 | m | 1H, Aromatic (para) | |
| 7.45 - 7.55 | m | 2H, Aromatic (meta) | |
| 6.21 | t | 54.0 | 1H, -CHF₂ |
¹³C NMR (CDCl₃): The carbon NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 188.5 (t, J = 28.0 Hz) | C=O |
| 134.5 | Aromatic (para-C) |
| 131.0 | Aromatic (ipso-C) |
| 129.0 | Aromatic (ortho-C) |
| 128.8 | Aromatic (meta-C) |
| 111.5 (t, J = 245.0 Hz) | -CHF₂ |
¹⁹F NMR (CDCl₃): The fluorine NMR spectrum is a key diagnostic tool for fluorine-containing compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| -128.5 | d | 54.0 | -CHF₂ |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the carbonyl and C-F bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1710 | Strong | C=O stretch |
| ~1220 | Strong | C-F stretch |
| ~1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 156 | 40 | [M]⁺ |
| 105 | 100 | [M - CHF₂]⁺ |
| 77 | 80 | [C₆H₅]⁺ |
Synthesis and Purification
Experimental Protocol: Synthesis of 2,2-Difluoroacetophenone
This protocol describes a common method for the synthesis of 2,2-difluoroacetophenone via the reaction of a Grignard reagent with an appropriate difluoroacetylating agent.
Materials:
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Magnesium turnings
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Iodine (catalyst)
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Bromobenzene
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Anhydrous diethyl ether
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Ethyl difluoroacetate
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Argon or Nitrogen gas for inert atmosphere
Procedure:
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Preparation of Phenylmagnesium Bromide (Grignard Reagent):
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A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under an inert atmosphere (Argon or Nitrogen).
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Magnesium turnings and a crystal of iodine are placed in the flask.
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A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating if necessary.
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Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
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Reaction with Ethyl Difluoroacetate:
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The Grignard reagent solution is cooled to 0 °C in an ice bath.
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A solution of ethyl difluoroacetate in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
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Work-up and Isolation:
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The reaction mixture is quenched by slow addition of cold 1 M hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification:
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The crude product is purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2,2-difluoroacetophenone.
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Chemical Reactivity
The chemical reactivity of 2,2-difluoroacetophenone is primarily dictated by the electrophilic carbonyl group and the adjacent difluoromethyl moiety.
Nucleophilic Addition to the Carbonyl Group
The carbonyl group readily undergoes nucleophilic addition reactions. For instance, reduction with sodium borohydride yields the corresponding alcohol, 1,1-difluoro-2-phenylethanol. Grignard reagents and other organometallic compounds can also add to the carbonyl group to form tertiary alcohols.
Reactions at the α-Position
The presence of two electron-withdrawing fluorine atoms increases the acidity of the α-proton, facilitating enolate formation. This enolate can then react with various electrophiles.
Palladium-Catalyzed Cross-Coupling Reactions
2,2-Difluoroacetophenone can serve as a precursor in palladium-catalyzed α-arylation reactions with aryl halides. This provides a route to α-aryl-α,α-difluoroketones, which are valuable building blocks in medicinal chemistry.
Role in Drug Development
While 2,2-difluoroacetophenone itself is not typically an active pharmaceutical ingredient, the difluoromethyl ketone moiety is a key pharmacophore in various enzyme inhibitors. The electrophilic nature of the carbonyl carbon, enhanced by the adjacent fluorine atoms, allows for covalent or hemi-acetal interactions with nucleophilic residues (e.g., cysteine, serine) in the active sites of enzymes such as proteases. This makes difluoromethyl ketones attractive warheads for the design of targeted covalent inhibitors. The metabolic stability conferred by the C-F bonds further enhances the potential of these compounds as drug candidates. No direct involvement in specific signaling pathways has been prominently reported for 2,2-difluoroacetophenone itself; its utility lies in its role as a versatile building block for creating more complex, biologically active molecules.
Conclusion
2,2-Difluoroacetophenone is a valuable and versatile chemical intermediate with a unique set of properties conferred by the difluoromethyl group. Its well-defined spectroscopic signature, accessible synthetic routes, and diverse reactivity make it an important tool for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. A thorough understanding of its chemical properties is crucial for its effective utilization in the design and synthesis of novel functional molecules.
